molecular formula C10H15N3 B13096460 N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine CAS No. 1956322-76-1

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine

Cat. No.: B13096460
CAS No.: 1956322-76-1
M. Wt: 177.25 g/mol
InChI Key: AWHIEGUHNZFTBA-UHFFFAOYSA-N
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Description

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom at the fourth position and a methyl group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine-3,4-diamine and cyclopropylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The cyclopropylmethyl chloride is added dropwise to a solution of 6-methylpyridine-3,4-diamine in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures (50-60°C) for several hours.

    Workup: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.

    Purification: The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted derivatives where the cyclopropylmethyl group is replaced by other functional groups.

Scientific Research Applications

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of the target protein. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N4-(Cyclopropylmethyl)-6-methylpyridine-2,3-diamine
  • N4-(Cyclopropylmethyl)-6-methylpyridine-3,5-diamine
  • N4-(Cyclopropylmethyl)-6-ethylpyridine-3,4-diamine

Uniqueness

N4-(Cyclopropylmethyl)-6-methylpyridine-3,4-diamine is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1956322-76-1

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

4-N-(cyclopropylmethyl)-6-methylpyridine-3,4-diamine

InChI

InChI=1S/C10H15N3/c1-7-4-10(9(11)6-12-7)13-5-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13)

InChI Key

AWHIEGUHNZFTBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)N)NCC2CC2

Origin of Product

United States

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